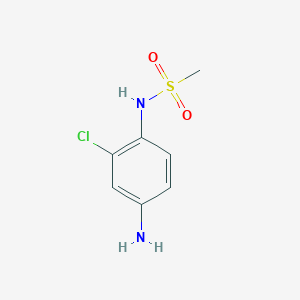

N-(4-amino-2-chlorophenyl)methanesulfonamide

Description

N-(4-Amino-2-chlorophenyl)methanesulfonamide is a sulfonamide derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the para-position (C4) and a chlorine atom at the ortho-position (C2). Its molecular formula is C₇H₈ClN₂O₂S, with a molecular weight of 220.68 g/mol (calculated). This compound is categorized as a primary amine and sulfonamide, making it a versatile intermediate in pharmaceutical and organic synthesis .

Key functional groups:

- Sulfonamide (-SO₂NH-): Imparts hydrogen-bonding capacity and stability.

- Amino (-NH₂): Enhances reactivity in electrophilic substitution and coupling reactions.

- Chlorine (-Cl): Influences electronic effects and steric interactions.

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJMGYQKFKWAFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-chlorophenyl)methanesulfonamide typically involves the reaction of 4-amino-2-chlorobenzenesulfonyl chloride with methanesulfonamide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform , with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of N-(4-amino-2-chlorophenyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-amino-2-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like or in acidic conditions.

Reduction: Reagents such as or .

Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxyl, alkoxy, or amino-substituted derivatives.

Scientific Research Applications

N-(4-amino-2-chlorophenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation . This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of aryl sulfonamides are highly sensitive to substituent type and position. Below is a comparative table of key analogs:

Key Observations:

- Electronic Effects: The electron-donating amino group in the target compound increases nucleophilicity compared to electron-withdrawing groups (e.g., -NO₂ in ), influencing reactivity in substitution reactions.

- Biological Activity: Nitro-substituted analogs (e.g., ) are often intermediates for antimicrobial heterocycles, while amino-substituted derivatives may serve as building blocks for antimetabolites or kinase inhibitors .

Spectroscopic and Crystallographic Comparisons

NMR and IR Spectroscopy:

- N-(4-Amino-2-chlorophenyl)methanesulfonamide: Expected ¹H NMR signals include δ ~6.5–7.5 ppm (aromatic protons), δ ~3.0 ppm (SO₂NH), and δ ~5.0 ppm (NH₂). IR would show N–H stretches (~3300 cm⁻¹) and S=O stretches (~1150–1350 cm⁻¹) .

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Nitro groups cause deshielding in NMR (δ ~8.0–8.5 ppm for aromatic protons) and IR absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch).

Crystallography:

- The nitro-substituted analog exhibits twisted nitro groups relative to the phenyl ring (torsion angles: -16.7° and 160.9°), while amino-substituted derivatives likely adopt planar conformations due to resonance stabilization.

Biological Activity

N-(4-amino-2-chlorophenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, primarily through its interactions with specific molecular targets, making it a candidate for further research in various therapeutic areas.

- Chemical Formula : C7H9ClN2O2S

- Molecular Weight : Approximately 208.68 g/mol

The presence of the amino and chloro groups on the phenyl ring contributes to its biological activity by enabling hydrogen bonding and other interactions with biological macromolecules.

N-(4-amino-2-chlorophenyl)methanesulfonamide functions primarily as an enzyme inhibitor . The mechanism involves binding to specific active sites on enzymes, thus blocking substrate access and inhibiting enzymatic activity. This characteristic is particularly relevant in the development of antimicrobial agents.

Biological Activity Overview

- Antiviral Activity : Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties, particularly against human adenoviruses (HAdV). Some analogues showed selectivity indexes greater than 100 and sub-micromolar potency against HAdV, suggesting potential as antiviral agents .

- Antimicrobial Properties : The compound has demonstrated efficacy as an antimicrobial agent. Its mechanism likely involves disrupting bacterial enzyme functions, which is critical for bacterial survival and proliferation .

- Cytotoxicity : In vitro studies have revealed cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range. For example, certain derivatives have shown promising results in inhibiting leukemia cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(4-amino-2-chlorophenyl)methanesulfonamide, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| N-(4-amino-2-chlorophenyl)methanesulfonamide | Antiviral and anticancer | Variable (micromolar range) |

| N-(4-amino-2-fluorophenyl)methanesulfonamide | Antimicrobial | Not specified |

| N-(4-amino-3-chlorophenyl)methanesulfonamide | Enzyme inhibitor | Not specified |

Case Studies and Research Findings

- Antiviral Efficacy : A study highlighted that specific derivatives of N-(4-amino-2-chlorophenyl)methanesulfonamide exhibited improved anti-HAdV activity with low cytotoxicity levels compared to traditional antiviral agents like niclosamide . The most effective derivative showed an IC50 of 0.27 µM against HAdV.

- Enzyme Inhibition : Research into enzyme inhibition revealed that the compound effectively inhibited key enzymes involved in bacterial metabolism, showcasing its potential as a new class of antibiotics .

- Cytotoxicity Profiles : In a comparative analysis against various cancer cell lines, certain derivatives demonstrated significant cytotoxicity while sparing normal cells, suggesting a favorable therapeutic index for potential cancer treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.